molecular formula C7H16Cl2N4O B15092118 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride

5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride

Cat. No.: B15092118
M. Wt: 243.13 g/mol
InChI Key: TYHYXZHPULVAKM-RZFWHQLPSA-N
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Description

5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom.

Properties

Molecular Formula

C7H16Cl2N4O

Molecular Weight

243.13 g/mol

IUPAC Name

5-[(1S)-1-amino-2,2-dimethylpropyl]-1,3,4-oxadiazol-2-amine;dihydrochloride

InChI

InChI=1S/C7H14N4O.2ClH/c1-7(2,3)4(8)5-10-11-6(9)12-5;;/h4H,8H2,1-3H3,(H2,9,11);2*1H/t4-;;/m1../s1

InChI Key

TYHYXZHPULVAKM-RZFWHQLPSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=NN=C(O1)N)N.Cl.Cl

Canonical SMILES

CC(C)(C)C(C1=NN=C(O1)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylhydrazides or the reaction of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is isolated by neutralization and extraction .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary depending on the specific requirements of the production process. For example, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3,4-oxadiazole derivatives, including 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride, can undergo various chemical reactions such as:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of an oxadiazole derivative may yield a nitro compound, while reduction may produce an amine .

Scientific Research Applications

1,3,4-oxadiazole derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor modulators, or ion channel blockers. The exact mechanism depends on the specific structure of the compound and its target .

Comparison with Similar Compounds

1,3,4-oxadiazole derivatives can be compared with other heterocyclic compounds such as:

The uniqueness of 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride lies in its specific structure and the presence of the amino and dimethylpropyl groups, which can influence its biological activity and chemical reactivity.

Biological Activity

5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit a variety of biological activities. Below is a summary of the key activities associated with 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride:

  • Antioxidant Activity: Similar oxadiazole derivatives have shown significant antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively and reduce oxidative stress markers .
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, including cholinesterases. This inhibition can be beneficial in treating neurodegenerative diseases by preventing the breakdown of acetylcholine .
  • Anticancer Properties: Preliminary studies on related oxadiazole derivatives indicate potential anticancer effects against various cell lines. For example, compounds have been tested on pancreatic cancer cell lines showing apoptotic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantEffective in scavenging free radicals
Enzyme InhibitionInhibits cholinesterases (AChE and BChE)
AnticancerInduces apoptosis in pancreatic cancer cells
AntimicrobialExhibits antibacterial activity against pathogens

Detailed Research Findings

  • Antioxidant Activity: A study demonstrated that oxadiazole derivatives possess high antioxidant capacity measured through various assays such as CUPRAC (cupric ion reducing antioxidant capacity). The results indicated that these compounds could significantly reduce oxidative stress in vitro .
  • Enzyme Inhibition Studies: Research focusing on enzyme inhibition showed that certain oxadiazole derivatives effectively inhibited acetylcholinesterase (AChE) with IC50 values ranging from 12.8 to 99.2 µM. This dual inhibition strategy is promising for treating conditions like Alzheimer's disease by enhancing cholinergic signaling .
  • Anticancer Effects: In vitro studies on pancreatic cancer cell lines revealed that specific derivatives led to increased apoptosis through the activation of apoptotic signaling pathways. This suggests a potential therapeutic application in oncology .

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